molecular formula C23H25N3O B11341084 1-(4-Tert-butylbenzyl)-3-phenyl-1-pyridin-2-ylurea

1-(4-Tert-butylbenzyl)-3-phenyl-1-pyridin-2-ylurea

Cat. No.: B11341084
M. Wt: 359.5 g/mol
InChI Key: BBZHZPPCPLMTHS-UHFFFAOYSA-N
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Description

3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a phenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzyl chloride with phenyl isocyanate in the presence of a base to form the urea derivative. The reaction conditions often include solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-TERT-BUTYLPHENYL)-METHYL]-1-PHENYL-3-(PYRIDIN-3-YL)UREA
  • 3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-4-YL)UREA
  • 3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-5-YL)UREA

Uniqueness

3-[(4-TERT-BUTYLPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-phenyl-1-pyridin-2-ylurea

InChI

InChI=1S/C23H25N3O/c1-23(2,3)19-14-12-18(13-15-19)17-26(21-11-7-8-16-24-21)22(27)25-20-9-5-4-6-10-20/h4-16H,17H2,1-3H3,(H,25,27)

InChI Key

BBZHZPPCPLMTHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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